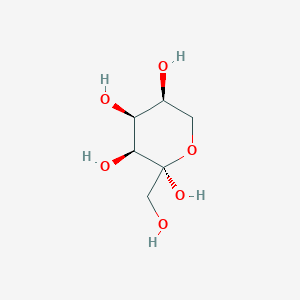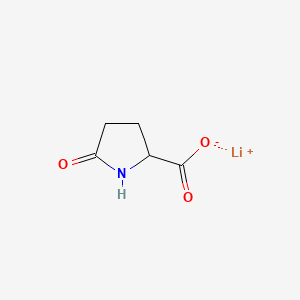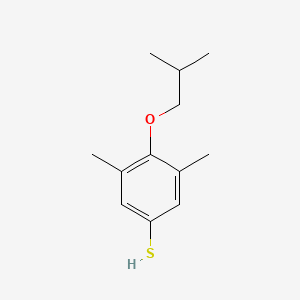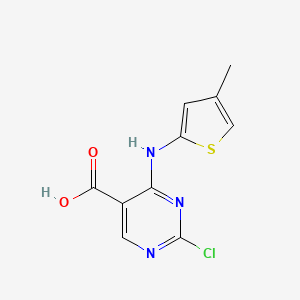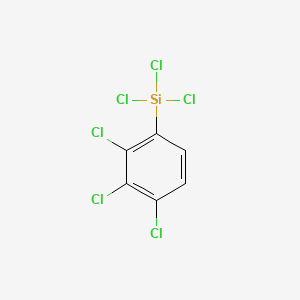
Trichloro(trichlorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(trichlorophenyl)silane is an organosilicon compound with the chemical formula C6H2Cl3SiCl3 . It is a derivative of phenylsilane, where the phenyl group is substituted with three chlorine atoms. This compound is known for its reactivity and is used as a precursor in the synthesis of various silicon-containing materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(trichlorophenyl)silane can be synthesized through the direct chlorination of phenylsilane. The reaction involves the exposure of phenylsilane to chlorine gas under controlled conditions, typically at elevated temperatures. The reaction can be represented as follows:
C6H5SiH3+3Cl2→C6H2Cl3SiCl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that ensure the efficient mixing of reactants and the control of reaction parameters such as temperature and pressure. The process may also include purification steps to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(trichlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, leading to the substitution of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hydrochloric acid and phenylsilanetriol.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloro(trichlorophenyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of trichloro(trichlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms with other functional groups, resulting in the formation of new silicon-containing compounds .
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A simpler analog used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the synthesis of silicone resins and as a crosslinking agent.
Phenyltrichlorosilane (C6H5SiCl3): Similar to trichloro(trichlorophenyl)silane but without the additional chlorine substitutions on the phenyl ring.
Uniqueness: this compound is unique due to the presence of multiple chlorine atoms on both the silicon and phenyl groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organosilicon compounds and materials .
Propiedades
Número CAS |
27137-86-6 |
|---|---|
Fórmula molecular |
C6H2Cl6Si |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
trichloro-(2,3,4-trichlorophenyl)silane |
InChI |
InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |
Clave InChI |
SPOAMBDEEBRZSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


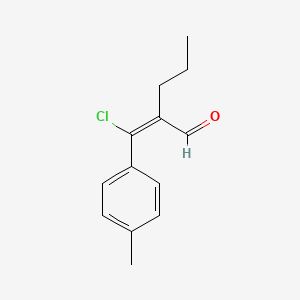

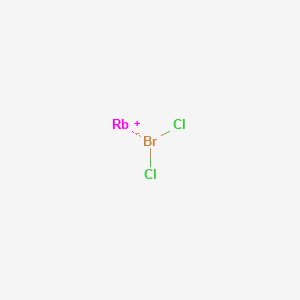
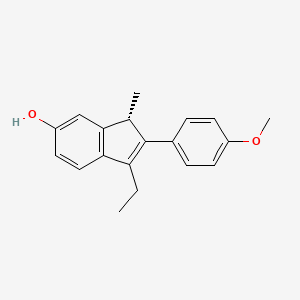
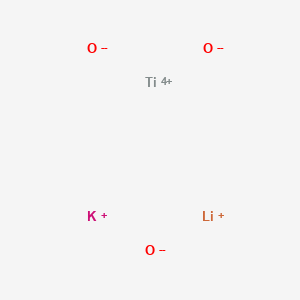




![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
